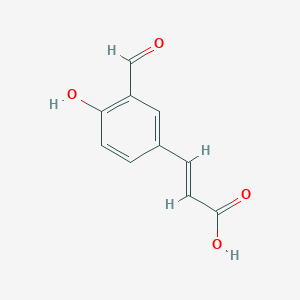(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
CAS No.: 893642-98-3
Cat. No.: VC8148688
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 893642-98-3 |
|---|---|
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+ |
| Standard InChI Key | OIRQJQBTHILALM-DUXPYHPUSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O |
| SMILES | C1=CC(=C(C=C1C=CC(=O)O)C=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)C=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s 2D structure (Fig. 1) consists of:
-
A phenyl ring substituted with a hydroxyl (-OH) group at the para position and a formyl (-CHO) group at the meta position.
-
A propenoic acid side chain ((E)-prop-2-enoic acid) attached to the phenyl ring’s ortho position relative to the hydroxyl group .
The E configuration ensures that the carboxyl group and phenyl ring reside on opposite sides of the double bond, influencing intermolecular interactions and stability.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈O₄ | |
| Molecular Weight | 192.17 g/mol | |
| Topological Polar Surface Area | 74.60 Ų | |
| SMILES (Canonical) | C1=CC(=C(C=C1C=CC(=O)O)C=O)O | |
| InChI Key | OIRQJQBTHILALM-UHFFFAOYSA-N |
Nomenclature and Synonyms
The compound is systematically named under IUPAC guidelines, with synonyms including:
-
(E)-3-(3-Formyl-4-hydroxyphenyl)-2-propenoic acid
-
3-(3-Formyl-4-hydroxyphenyl)acrylic acid
Chemical and Physical Properties
Physicochemical Characteristics
The compound’s properties are shaped by its polar functional groups:
-
LogP (Octanol-Water Partition Coefficient): 1.50 (XlogP), indicating moderate hydrophobicity .
-
Hydrogen Bonding: Two H-bond donors (hydroxyl and carboxylic acid) and three acceptors (carbonyl, hydroxyl, formyl) .
-
Rotatable Bonds: Three, enabling conformational flexibility .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Exact Mass | 192.04225873 g/mol | |
| Monoisotopic Mass | 192.04225873 g/mol | |
| Heavy Atom Count | 14 | |
| Complexity | 283 |
Spectroscopic Data
While experimental spectra are unavailable, predicted data include:
-
IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).
-
NMR: Expected signals at δ 9.8 ppm (formyl proton) and δ 6.5–7.8 ppm (aromatic protons) .
| Parameter | Prediction | Source |
|---|---|---|
| Oral Bioavailability | 52.86% probability | |
| Subcellular Localization | Mitochondria (88.38%) | |
| P-glycoprotein Substrate | No (97.15% probability) |
Mechanistic Insights
The formyl and hydroxyl groups enable:
-
Antioxidant Activity: Scavenging free radicals via hydrogen atom transfer.
-
Protein Binding: Interactions with enzymes like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) .
| Precautionary Code | Recommendation |
|---|---|
| P261 | Avoid breathing dust/fume |
| P264 | Wash hands thoroughly |
| P280 | Wear protective gloves/eyewear |
Comparison with Related Hydroxycinnamic Acids
Structural Analogues
| Compound | Key Differences | Bioactivity Implications |
|---|---|---|
| Caffeic Acid | Lacks formyl group | Reduced electrophilic reactivity |
| Ferulic Acid | Methoxy substituent | Altered membrane permeability |
| Sinapic Acid | Two methoxy groups | Enhanced antioxidant capacity |
The formyl group in (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid enhances its electrophilicity, potentially improving interactions with nucleophilic biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume